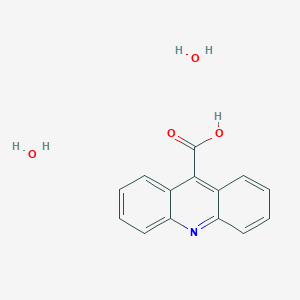

Acridine-9-carboxylic Acid Dihydrate

説明

Historical Context and Significance of Acridine (B1665455) Derivatives in Chemical Sciences

The story of acridine derivatives begins with the isolation of acridine from coal tar in the late 19th century. wikipedia.org Initially recognized for their vibrant colors, these compounds quickly found application as dyes. wikipedia.org However, their significance soon transcended the textile industry. In the early 20th century, the pioneering work of scientists like Paul Ehrlich revealed the potent biological activities of acridine derivatives, leading to their use as antimicrobial agents. oup.com This marked a pivotal moment, establishing acridines as a crucial scaffold in medicinal chemistry. nih.govrsc.org

The planar structure of the acridine ring system is a key determinant of its biological activity, allowing it to intercalate between the base pairs of DNA. wikipedia.orgnih.gov This mechanism of action became the foundation for the development of a wide array of therapeutic agents, including anticancer drugs. nih.govnih.gov The ability of acridine derivatives to interact with nucleic acids has made them invaluable tools in molecular biology and has spurred extensive research into their potential as therapeutic agents for various diseases. wikipedia.orgnih.gov

Scope and Academic Relevance of Acridine-9-carboxylic Acid Dihydrate Research

The academic relevance of this compound stems from its utility as a building block in the synthesis of more complex molecules with tailored functionalities. scribd.comchemicalbook.compharmaguideline.com Its inherent fluorescence and the potential for modification of the carboxylic acid group make it a versatile platform for the development of fluorescent probes, chemical sensors, and novel materials. acs.org

Overview of Key Research Domains in this compound Chemistry

Research surrounding this compound and its closely related derivatives spans several key domains within chemistry and allied sciences:

Synthesis and Characterization: A significant body of research focuses on the development of efficient synthetic routes to Acridine-9-carboxylic Acid and its derivatives. scribd.compharmaguideline.comgoogle.com These studies often involve detailed characterization using various spectroscopic and analytical techniques to elucidate the molecular structure and purity of the synthesized compounds. scribd.com

Photophysical and Photochemical Properties: The fluorescent nature of the acridine core is a major area of investigation. acs.org Researchers have extensively studied the absorption and emission properties of Acridine-9-carboxylic Acid and its esters in various solvents and pH conditions to understand the factors influencing their fluorescence quantum yields and lifetimes. acs.org These studies are crucial for designing fluorescent labels and probes.

Supramolecular Chemistry and Crystal Engineering: The ability of the carboxylic acid group to form hydrogen bonds makes Acridine-9-carboxylic Acid an interesting candidate for the construction of novel supramolecular architectures. acs.orgmdpi.comacs.org Studies in this area explore the co-crystallization of Acridine-9-carboxylic Acid with other molecules to create new materials with specific packing arrangements and properties.

Biological and Medicinal Chemistry: Building upon the historical significance of acridines as bioactive compounds, research continues to explore the potential of Acridine-9-carboxylic Acid derivatives as therapeutic agents. nih.govnih.gov This includes their evaluation as anticancer agents, owing to their DNA intercalating properties, and their use in the development of new antimicrobial compounds. oup.comnih.gov

Detailed Research Findings

The scientific literature provides valuable insights into the properties and applications of Acridine-9-carboxylic Acid and its derivatives.

Photophysical Properties

Studies on the photophysical properties of Acridine-9-carboxylic Acid (9-ACA) have revealed important aspects of its fluorescence behavior. In contrast to its anthracene (B1667546) analog, 9-anthroic acid, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission band in neutral organic solvents or water. acs.org This suggests differences in the excited-state geometry and charge-transfer characteristics between the two compounds. acs.org The fluorescence quantum yields of 9-ACA have been found to increase with the hydrogen-bonding capacity of the solvent. acs.org In solutions with near-neutral to slightly acidic pH, 9-ACA primarily exists in a zwitterionic form. acs.org

| Property | Observation in Acridine-9-carboxylic Acid (9-ACA) | Reference |

| Stokes Shift | No large Stokes-shifted fluorescence emission observed in neutral organic solvents or water. | acs.org |

| Fluorescence Quantum Yield | Increases with the hydrogen-bonding capacity of the solvent. | acs.org |

| Prototropic Equilibria | Exists mainly in a zwitterionic form in near-neutral to slightly acidic solutions. | acs.org |

| Protonation | Forms monoprotonated species in moderately concentrated acid solutions. | acs.org |

This table summarizes key photophysical properties of Acridine-9-carboxylic Acid based on available research.

Synthesis and Reactivity

The synthesis of Acridine-9-carboxylic Acid can be achieved through various methods, including the oxidation of 9-methylacridine (B196024). google.com The carboxylic acid group at the 9-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, such as esters and amides. scribd.comnih.gov These derivatives are often synthesized to modulate the compound's biological activity or to attach it to other molecules, for instance, in the development of targeted drug delivery systems or fluorescent labels. nih.gov

| Synthesis Method | Description | Reference |

| Oxidation of 9-methylacridine | A common method for the preparation of Acridine-9-carboxylic Acid. | google.com |

| Bernthsen Acridine Synthesis | Condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. | pharmaguideline.com |

| From o-chlorobenzoic acid | Involves the condensation of aniline (B41778) and o-chlorobenzoic acid followed by cyclization. | pharmaguideline.com |

This table outlines some of the synthetic approaches to Acridine-9-carboxylic Acid.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

acridine-9-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H,16,17);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBOTHBBMSRXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369542 | |

| Record name | 9-Acridinecarboxylicacid, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146340-18-3 | |

| Record name | 9-Acridinecarboxylicacid, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Acridine 9 Carboxylic Acid Dihydrate

Classical and Contemporary Synthesis Routes to Acridine-9-carboxylic Acid

The construction of the acridine (B1665455) framework, a prerequisite for the synthesis of acridine-9-carboxylic acid, has been historically accomplished through several named reactions. These methods, while foundational, often require harsh reaction conditions.

Bernthsen Reaction Approaches for Acridine Core Formation

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200-270 °C) for extended periods. youtube.comwikipedia.org This reaction directly yields 9-substituted acridines. youtube.comwikipedia.orgnih.gov While effective, the traditional Bernthsen reaction is often plagued by low yields and vigorous reaction conditions. youtube.comtandfonline.com

Recent advancements have sought to improve the efficiency and environmental footprint of the Bernthsen reaction. For instance, the use of polyphosphoric acid has been shown to facilitate the reaction at lower temperatures, albeit sometimes with a decrease in yield. wikipedia.org Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the reaction and improve yields. youtube.comtandfonline.com One modified approach utilizes p-toluenesulphonic acid (p-TSA) as a catalyst under solvent-free microwave irradiation, offering a more environmentally benign and efficient route to 9-substituted acridines. tandfonline.com

Table 1: Comparison of Bernthsen Reaction Conditions

| Catalyst | Temperature | Reaction Time | Key Features |

| Zinc Chloride | 200-270 °C | 24 hours | Traditional method, often low yield. wikipedia.org |

| Polyphosphoric Acid | Lower than 200 °C | Shorter than 24 hours | Milder conditions, but can result in lower yields. wikipedia.org |

| p-TSA (Microwave) | Not specified | Shorter reaction times | Greener approach, improved yields. tandfonline.com |

Isatin-Mediated Synthetic Pathways for Acridine-9-carboxylic Acid

Isatin (B1672199) and its derivatives serve as versatile precursors for the synthesis of a variety of heterocyclic compounds, including acridine-9-carboxylic acids. The Pfitzinger reaction, a condensation reaction of isatin with α-methylene carbonyl compounds, is a widely used method for synthesizing substituted quinoline-4-carboxylic acids. semanticscholar.org A variation of this reaction, under acidic conditions, provides a one-pot synthesis for 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives from isatins and 1,3-diketones. semanticscholar.org This improved protocol involves the hydrolysis of isatin in aqueous potassium hydroxide (B78521), followed by acidification and reaction with a 1,3-dicarbonyl compound. semanticscholar.org

Another pathway involves the reaction of N-phenylisatin, which upon alkaline hydrolysis, yields acridine-9-carboxylic acid. thieme-connect.de This reaction proceeds through the formation of the carboxylic acid, which can then be decarboxylated upon further heating. thieme-connect.de Additionally, new 1,3-dihydroxyacridine-9-carboxylic acids have been synthesized via the Pfitzinger reaction of isatin derivatives with methylphloroglucinol. scribd.com

Table 2: Isatin-Based Synthesis of Acridine-9-carboxylic Acid Derivatives

| Isatin Derivative | Reagent | Product |

| Isatin | 1,3-Cyclohexanedione | 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. semanticscholar.org |

| N-Phenylisatin | Aqueous KOH | Acridine-9-carboxylic acid. thieme-connect.de |

| Isatin derivatives | Methylphloroglucinol | 1,3-Dihydroxy-2-methylacridine-9-carboxylic acids. scribd.com |

Oxidation-Mediated Synthesis of Acridine-9-carboxylic Acid from Precursors

The oxidation of a pre-existing acridine derivative, most commonly 9-methylacridine (B196024), is a direct and efficient method for the preparation of acridine-9-carboxylic acid. google.com Various oxidizing agents can be employed for this transformation. A patented method describes the oxidation of 9-methylacridine using an oxidant in the presence of an oxidation catalyst and a solvent at temperatures ranging from 80-120 °C for 1-3 hours. google.com This method highlights the use of microwave heating to improve reaction conversion rates and selectivity. google.com

Potassium permanganate (B83412) (KMnO4) is another powerful oxidizing agent that has been used for the oxidation of acridine derivatives. ptfarm.plresearchgate.netscientificarchives.com However, the reaction conditions must be carefully controlled, as permanganate can also lead to the oxidative cleavage of the acridine ring system, forming quinoline-2,3-dicarboxylic acid in alkaline media. ptfarm.plpharmaguideline.com The oxidation of acridines with dichromate in acetic acid typically yields acridone (B373769). ptfarm.plpharmaguideline.com

Green Chemistry and Sustainable Synthesis of Acridine-9-carboxylic Acid Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend is also evident in the synthesis of acridine derivatives, with a focus on heterogeneous catalysis and multi-component reactions.

Heterogeneous Catalysis in Acridine Derivative Synthesis

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced generation of waste. nih.gov Various heterogeneous catalytic systems have been developed for the synthesis of acridine derivatives.

One notable example is the use of a novel core-shell magnetic nanoparticle catalyst, Fe3O4@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni, which has shown exceptional efficiency in the synthesis of acridine derivatives. nih.gov This catalyst is easily separable and can be recycled multiple times without a significant loss in activity. nih.gov Another approach utilizes transition metal ion-exchanged NaY zeolite as a heterogeneous catalyst for the one-pot, solvent-free synthesis of 9-aryl-hexahydroacridine-1,8-diones. nih.gov Copper-exchanged NaY zeolite was found to be the most active catalyst in this system. nih.gov Furthermore, a cobalt-on-carbon (Co/C) catalyst derived from rice husks has been effectively used in the microwave-assisted, one-pot, multi-component synthesis of acridine derivatives in water. rsc.org

Multi-Component Reactions for Acridine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. nih.gov Several MCRs have been developed for the synthesis of acridine scaffolds.

For instance, the synthesis of spiro-acridine/indoline derivatives has been achieved through a three-component reaction of isatin, dimedone, and amines or amino acids using acid-functionalized multi-walled carbon nanotubes as a catalyst. nih.gov Another example is the use of a copper/dapsone (B1669823) nanocomposite for the multi-component reaction of aldehydes, dimedone, and dapsone to produce acridines. nih.gov These MCRs provide a rapid and efficient means to access a diverse range of acridine derivatives under relatively mild and often greener conditions.

Advanced Synthetic Strategies for Complex Acridine-9-carboxylic Acid Structures

The construction of the acridine framework, a type of aza-polycyclic aromatic hydrocarbon, often requires sophisticated synthetic strategies. Transition-metal catalysis, particularly with palladium and rhodium, provides powerful tools for the necessary cyclization and annulation reactions to build the core structure.

Palladium catalysis is a cornerstone in the synthesis of complex aromatic systems, including the acridine core. A prominent strategy involves a sequence of cross-coupling and intramolecular arylation reactions. For instance, the synthesis of π-extended acridone derivatives has been achieved through a sequential process that begins with a Suzuki-Miyaura cross-coupling reaction, followed by a palladium-catalyzed intramolecular arylation to form the final ring. acs.org

This approach typically involves:

Suzuki-Miyaura Coupling: A suitably functionalized precursor, such as a borate (B1201080) ester of an acridone, is coupled with an aryl halide. acs.org This step forms a key carbon-carbon bond, linking the building blocks of the final structure.

Intramolecular Arylation: The product from the coupling reaction is then subjected to a palladium-catalyzed intramolecular C-H arylation. This step forges the final ring of the acridine system, completing the tricyclic framework.

While direct π-extension of acridone often leads to angular products, specific strategies, such as the palladium-catalyzed amination of a ketone-dibromide with an aniline (B41778), have been developed to achieve linear annulation. acs.org These palladium-catalyzed methods offer a versatile route to a wide range of acridine structures that can subsequently be converted to acridine-9-carboxylic acid through oxidation of a substituent at the 9-position.

Rhodium-catalyzed reactions, particularly those involving C-H activation, provide an efficient pathway for the synthesis of N-heterocycles. These techniques are applicable to the construction of the central pyridone ring within the acridine scaffold. The general mechanism involves the coupling of substrates like acrylamides with alkynes. nih.govnih.gov

The key steps in these rhodium(III)-catalyzed processes are:

C-H Activation: The rhodium catalyst activates a C-H bond on a pre-functionalized substrate, such as a benzamide (B126) or acrylamide, to form a rhodacycle intermediate. nih.gov

Alkyne Insertion: An alkyne then inserts into the rhodium-carbon bond. nih.gov

Reductive Elimination: The final step is a reductive elimination that forms the new heterocyclic ring and regenerates the active rhodium(I) species, which is then re-oxidized to rhodium(III) to continue the catalytic cycle. nih.gov

Studies have shown that the choice of ligand on the rhodium catalyst is crucial for controlling the regioselectivity of the alkyne insertion. nih.govnih.gov While these methods are often demonstrated for the synthesis of pyridones and isoquinolones, the underlying principles of directed C-H activation and annulation are directly relevant to the assembly of the acridine core structure. nih.gov

Post-Synthetic Modifications and Functionalization of Acridine-9-carboxylic Acid

Once acridine-9-carboxylic acid is synthesized, its carboxylic acid group serves as a handle for further chemical modifications. Converting it into more reactive intermediates, such as acyl chlorides, is a common and critical step for creating derivatives.

Acridine-9-carboxylic acid can be readily converted into its corresponding acyl chloride, acridine-9-carbonyl chloride. This transformation significantly enhances the reactivity of the carbonyl group, making it an excellent electrophile for subsequent nucleophilic acyl substitution reactions. The most common reagent for this conversion is thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemistrysteps.com

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of an oxygen atom from the carboxylic acid group on the sulfur atom of thionyl chloride. youtube.com

Intermediate Formation: This initial attack leads to the formation of a highly reactive chlorosulfite intermediate and the expulsion of a chloride ion. libretexts.orglibretexts.org This step effectively converts the hydroxyl group into a much better leaving group.

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate. masterorganicchemistry.com

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the final acyl chloride product. youtube.commasterorganicchemistry.com

The use of thionyl chloride is particularly advantageous because the byproducts are gases, which simplifies the purification of the resulting acyl chloride. masterorganicchemistry.com

Table 1: Reaction Data for Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Role | Key Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | SO₂, HCl | Commonly used due to gaseous byproducts simplifying purification. masterorganicchemistry.com |

| Phosphorus(V) Chloride (PCl₅) | Chlorinating Agent | POCl₃, HCl | A solid reagent that reacts in the cold. |

| Phosphorus(III) Chloride (PCl₃) | Chlorinating Agent | H₃PO₃ | A liquid reagent; the reaction is less vigorous than with PCl₅. |

| Oxalyl Chloride ((COCl)₂) | Chlorinating Agent | CO, CO₂, HCl | Often used with a catalyst like DMF for milder conditions. |

Compound Reference Table

Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of acridine-9-carboxylic acid and its derivatives. By interacting with molecules in distinct ways, each method offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Acridine-9-carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. In the study of acridine-9-carboxylic acid derivatives, both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

Research on phenyl acridine-9-carboxylates and their corresponding 10-methyl-9-(phenoxycarbonyl)acridinium salts has demonstrated the sensitivity of chemical shifts to structural and solvent effects. nih.gov The ¹H and ¹³C NMR spectra of these derivatives, recorded in various solvents such as CD₃CN, CD₃OD, CDCl₃, and DMSO-d₆, reveal that the electronic distribution and geometry of the molecules influence the resonance of the nuclei. nih.gov For instance, the protons on the acridine scaffold typically appear in the aromatic region of the ¹H NMR spectrum, with their precise chemical shifts and coupling constants being dependent on the substitution pattern.

While specific NMR data for the dihydrate form is not detailed in the provided search results, the analysis of related acridinone (B8587238) systems shows that the C9 carbon exhibits a characteristic resonance. researchgate.net In acridine systems, the ¹³C NMR resonance for the C9 carbon is typically found in the range of 140–160 ppm. researchgate.net The protons on the acridine ring system of derivatives generally resonate at δ values between 7.0 and 9.0 ppm. For example, in a 2,6-dinitrophenyl acridine-9-carboxylate, proton signals have been observed at δ 8.47 (d), 8.31 (d), 8.26 (d), 7.79 (dd), and 7.61–7.65 (m). cardiff.ac.uk The carboxylic acid proton itself would be expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, though its observation can be solvent-dependent.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for an Acridine-9-Carboxylate Derivative

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C=O | 163.9 |

| Quaternary Carbons | 149.1, 144.6, 138.2 |

| CH Carbons | 131.8, 130.8, 130.6, 130.4, 128.6, 127.9, 125.7, 123.5 |

This data is for 2,6-dinitrophenyl acridine-9-carboxylate and serves as a representative example. cardiff.ac.uk

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For "Acridine-9-carboxylic Acid Dihydrate," key functional groups include the carboxylic acid (–COOH), the aromatic acridine core (C=C, C=N, C-H), and the water of hydration (O-H).

The IR spectrum of a carboxylic acid is characterized by several distinct bands. A very broad O–H stretching vibration is typically observed in the region of 3300–2500 cm⁻¹. The C=O stretching of the carboxyl group gives rise to an intense band between 1760 and 1690 cm⁻¹. libretexts.org The C–O stretch and O–H bend also produce characteristic signals. libretexts.org For acridine derivatives, skeletal C=C and C=N stretching vibrations of the heterocyclic rings are expected in the 1650–1400 cm⁻¹ region.

In studies of 1,3-dihydroxyacridine-9-carboxylic acid derivatives, the asymmetric and symmetric stretching vibrations of the carboxylate anion group were observed in the regions of 1590–1571 cm⁻¹ and 1423–1413 cm⁻¹, respectively. scribd.com The C–OH bond absorption was found between 1250–1216 cm⁻¹. scribd.com For various phenyl acridine-9-carboxylate derivatives, the C=O stretching vibration (υC=O) is a prominent feature, appearing around 1734-1775 cm⁻¹. cardiff.ac.uk The presence of water of hydration in "this compound" would be indicated by a broad O-H stretching band, potentially overlapping with the carboxylic acid O-H stretch, and bending vibrations typically around 1630 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Acridine-9-carboxylic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O–H | Stretch | 3300–2500 (very broad) |

| Carboxylic Acid C=O | Stretch | 1760–1690 |

| Acridine Ring C=C, C=N | Stretch | 1650–1400 |

| Carboxylic Acid C–O | Stretch | 1320–1210 |

| Aromatic C–H | Bend | ~750 |

| Water O-H (in dihydrate) | Stretch/Bend | Broad band in O-H stretch region, ~1630 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The acridine ring system, being a large conjugated system, exhibits characteristic π-π* transitions.

The UV-Vis spectra of acridine derivatives typically show significant absorption in the 350–450 nm range, which is characteristic of the π-electron energy levels of the acridine core. researchgate.net Studies on various acridine derivatives have reported absorption maxima (λ_max) that are sensitive to the substitution pattern and the solvent environment. For instance, research on 1,3-dihydroxyacridine-9-carboxylic acid derivatives showed absorption maxima around 240 nm and in the range of 357-368 nm in a 0.1% aqueous KOH solution. scribd.com The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.

For "this compound," the electronic spectrum is expected to be dominated by the transitions of the acridine nucleus. While specific data for the dihydrate is not available in the search results, it is known that carboxylic acids without significant additional conjugation typically absorb around 210 nm, which is often too low for routine analysis. copernicus.org Therefore, the prominent peaks in the UV-Vis spectrum of acridine-9-carboxylic acid will be attributable to the acridine moiety.

Interactive Data Table: Representative UV-Vis Absorption Maxima for Acridine Derivatives

| Acridine Derivative | Solvent | λ_max (nm) | log ε |

| 1,3-Dihydroxy-7-chloro-2-methylacridine-9-carboxylic acid | 0.1% aq. KOH | 242.17, 366.38 | 4.46, 3.95 |

| 1,3-Dihydroxy-7-bromo-2-methylacridine-9-carboxylic acid | 0.1% aq. KOH | 240.30, 366.37 | 4.25, 3.85 |

| 1,3-Dihydroxy-2,7-dimethylacridine-9-carboxylic acid | 0.1% aq. KOH | 242.54, 359.35 | 4.51, 4.09 |

Data from a study on various substituted acridine-9-carboxylic acids. scribd.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For "Acridine-9-carboxylic Acid," the molecular weight of the anhydrous form is 223.23 g/mol . nih.gov

In mass spectra of acridine-9-carboxylic acid, the molecular ion peak ([M]⁺) is typically observed. A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (–OH), resulting in a peak at [M-17]⁺, and the loss of the entire carboxyl group (–COOH), leading to a peak at [M-45]⁺. libretexts.org For acridine-9-carboxylic acid, this would correspond to peaks at m/z 206 and m/z 178, respectively. The peak at m/z 178, representing the stable acridine cation, is often a prominent fragment.

Mass spectra of derivatives, such as 2,6-dinitrophenyl acridine-9-carboxylate, show a molecular ion peak and significant fragments corresponding to the acridine-9-carbonyl cation (m/z 206) and the acridinyl cation (m/z 178). cardiff.ac.uk High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, confirming the elemental composition. For acridine-9-carboxylic acid, a precursor ion with m/z 224.0706 ([M+H]⁺) has been analyzed, yielding various product ions that help to confirm the structure. massbank.eu

Interactive Data Table: Key Mass Spectrometry Fragments for Acridine-9-carboxylic Acid

| m/z Value | Proposed Fragment | Significance |

| 223 | [C₁₄H₉NO₂]⁺ | Molecular Ion ([M]⁺) |

| 206 | [M – OH]⁺ or [C₁₄H₉NO]⁺ | Loss of hydroxyl radical |

| 178 | [M – COOH]⁺ or [C₁₃H₈N]⁺ | Loss of carboxyl group, forming the acridinyl cation |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single-Crystal X-ray Diffraction of this compound and its Salts

While a specific crystallographic information file (CIF) for "this compound" was not found in the search results, the technique has been applied to other acridine derivatives and polymorphs of acridine itself. For example, a new polymorph of acridine (form IX) was characterized using powder X-ray diffraction data, and its structure was solved and refined. nih.gov Such studies provide detailed information on the unit cell parameters, space group, and molecular conformation.

A single-crystal X-ray diffraction analysis would provide a wealth of structural data, as illustrated in the hypothetical data table below, which outlines the type of information that would be obtained from such an experiment.

Interactive Data Table: Example Crystallographic Data from a Single-Crystal X-ray Diffraction Study

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the crystal. | C₁₄H₉NO₂ · 2H₂O |

| Formula Weight | The mass of the chemical formula unit. | 259.26 |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry of the crystal structure. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123, b = 5.432, c = 22.987 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.76, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1245.6 |

| Z | The number of formula units per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.382 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from a single-crystal X-ray diffraction experiment.

Advanced Analytical Techniques for Material Characterization

Beyond basic identification, a deeper understanding of a material's properties requires a range of advanced analytical techniques that probe its surface, thermal stability, and composition.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and microstructure of crystalline materials like this compound. SEM provides high-resolution images of the sample's surface, revealing details about crystal habit (shape), size distribution, and surface texture. TEM, on the other hand, allows for the examination of the internal structure, including the identification of crystalline defects or dislocations.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental analysis. An EDS detector identifies the X-rays emitted from the sample during electron beam bombardment, allowing for the qualitative and quantitative determination of the elemental composition and its spatial distribution across the sample surface. For this compound, SEM-EDS would be used to confirm the uniform distribution of carbon, nitrogen, and oxygen throughout the crystals and to detect any elemental impurities.

| Technique | Parameter Measured | Typical Observation for this compound |

|---|---|---|

| SEM | Crystal Morphology | Needle-like or prismatic crystals |

| SEM | Size Distribution | Typically in the range of 10-100 µm |

| TEM | Internal Structure | Lattice fringes confirming crystallinity |

| EDS | Elemental Composition (Weight %) | C: ~72.7%, H: ~4.8%, N: ~6.1%, O: ~16.4% (Theoretical) |

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and composition of a material. The method involves monitoring the mass of a sample as it is heated at a controlled rate. For a hydrated compound like this compound, the TGA thermogram is expected to show distinct mass loss events.

The first event, occurring at a lower temperature, corresponds to the loss of the two water molecules of hydration. The second, more significant mass loss occurs at a much higher temperature and represents the decomposition of the anhydrous acridine-9-carboxylic acid molecule. sigmaaldrich.com Published data indicates that the anhydrous form decomposes at approximately 290 °C. sigmaaldrich.com TGA is therefore crucial for confirming the hydration state and determining the upper-temperature limit of the compound's stability.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| ~80 - 120 °C | ~13.9% | Loss of two water molecules (Dehydration) |

| > 290 °C | Significant | Decomposition of the anhydrous compound sigmaaldrich.com |

The Brunauer-Emmett-Teller (BET) method is the standard for determining the specific surface area and porosity of a solid material. This technique involves the physisorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. By analyzing the gas adsorption isotherm, one can calculate the surface area, pore volume, and pore size distribution.

While this compound is a dense crystalline solid and not typically considered a porous material, BET analysis is still relevant for characterizing its surface properties. This is particularly important in applications where the compound's interaction with other surfaces or its dissolution rate is of interest. Studies on the transport of acridine in saturated porous media have shown that its adsorption is influenced by factors like pH and temperature, highlighting the importance of surface interactions. nih.gov The mobility of acridine was found to be greater when the pH of the groundwater is above its pKa of 5.6. nih.gov

| Parameter | Typical Value for a Non-porous Crystalline Solid | Significance |

|---|---|---|

| BET Surface Area | < 5 m²/g | Influences dissolution rate and surface reactivity |

| Total Pore Volume | < 0.01 cm³/g | Indicates the absence of significant internal porosity |

Inductively Coupled Plasma (ICP) spectroscopy, often coupled with mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES), is an ultra-sensitive technique for determining the elemental composition of a sample, particularly for trace and ultra-trace metals. The sample is introduced into a high-temperature plasma, which atomizes and ionizes the constituent elements, allowing for their detection and quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

For this compound, ICP analysis is primarily a quality control tool. For example, the classic Bernthsen acridine synthesis involves the use of zinc chloride. chemeurope.com ICP analysis would be employed to ensure that the final product is free from residual zinc or other metallic catalysts used during synthesis. This is of paramount importance for materials intended for pharmaceutical or high-purity electronic applications.

| Element | Concentration (ppm) | Possible Source |

|---|---|---|

| Zinc (Zn) | < 0.1 | Residual catalyst from synthesis |

| Iron (Fe) | < 0.5 | Contamination from reaction vessel |

| Lead (Pb) | < 0.05 | Environmental contamination |

| Palladium (Pd) | < 0.1 | Residual catalyst from cross-coupling reactions |

Electrochemical Characterization of Acridine-9-carboxylic Acid Derivatives

The electrochemical behavior of acridine derivatives is a field of significant interest due to their redox activity, which underpins their utility in various applications, from dye lasers to corrosion inhibition and biological probes. Techniques such as cyclic voltammetry (CV) and square wave voltammetry are commonly used to investigate the oxidation and reduction processes of these compounds. acs.orgnih.gov

Studies on various acridine derivatives, such as acridine-1,8-diones, consistently show that they undergo irreversible oxidation. acs.orgacs.org The oxidation potential can be influenced by substituents on the acridine ring; for example, substitution at the 9-position tends to shift the oxidation peak to a more positive potential, making oxidation more difficult, which may be attributed to steric factors. acs.org

The mechanism of electrochemical oxidation is complex and often involves the formation of intermediate radical species. acs.orgacs.org For N-substituted acridines, the process typically begins with the loss of an electron from the nitrogen to form a cation radical. This is followed by a rapid proton loss to yield a carbon-centered radical, which then undergoes further electrochemical oxidation to form a stable acridinium (B8443388) salt. acs.org In contrast, for compounds with an N-H bond, the final oxidation product is the aromatic derivative. acs.org

| Compound Type | Technique | Oxidation Potential (Epa vs. Ag/AgCl) | Key Observation | Reference |

|---|---|---|---|---|

| Acridine Microparticles | Cyclic Voltammetry | Anodic peaks at +0.3 V and +0.6 V | Shows clear oxidation peaks. | researchgate.net |

| Acridine-1,8-dione Dyes | Cyclic Voltammetry | ~ +0.8 to +1.1 V | Irreversible oxidation process. | acs.org |

| 9-Acridinyl Amino Acid Derivatives | Square Wave Voltammetry | Not specified | Oxidation is an irreversible process. | nih.gov |

| Mes-Acr• Radical | Spectroelectrochemistry | Excited State: -2.91 V vs. SCE | Potent single electron reductant upon excitation. | unc.edu |

Advanced Characterization Techniques and Spectroscopic Analysis in Acridine 9 Carboxylic Acid Dihydrate Research

Voltammetric Methods

Voltammetric methods are powerful electrochemical techniques used to investigate the redox properties of chemical compounds. In the context of Acridine-9-carboxylic Acid Dihydrate research, these methods provide valuable insights into its electron transfer processes, which are crucial for understanding its potential applications in areas such as electrocatalysis and bioelectrochemistry. By applying a potential to an electrode and measuring the resulting current, researchers can elucidate reaction mechanisms, determine redox potentials, and study the kinetics of electron transfer.

The electrochemical behavior of acridine (B1665455) derivatives, which are structurally related to this compound, has been investigated using several voltammetric techniques. These studies reveal that the acridine ring system is electrochemically active and undergoes redox processes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile and widely used electrochemical technique that provides information about the redox processes of a substance over a wide potential range. In a typical CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, while the current response is measured.

Research on 9-acridinyl amino acid derivatives, which share the core acridine structure, has shown that these compounds undergo both oxidation and reduction processes that are diffusion-controlled. nih.gov The redox activity is attributed to two main electroactive centers: the nitrogen atom (N10) of the acridine ring and the exocyclic nitrogen atom in the side chain. nih.gov The oxidation of the acridine ring is proposed to be a two-electron process, involving the formation of a monomeric radical cation that can then dimerize, followed by a second electron transfer to form another radical cation. nih.gov Similarly, the reduction mechanism also involves a two-electron transfer, leading to the formation of a radical that dimerizes. nih.gov

Interactive Data Table: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Hypothetical Value | Description |

| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl | The potential at which the oxidation peak current is observed. |

| Cathodic Peak Potential (Epc) | +0.78 V vs. Ag/AgCl | The potential at which the reduction peak current is observed for the corresponding oxidation product. |

| Peak Separation (ΔEp) | 70 mV | The difference between Epa and Epc, which provides information about the reversibility of the redox process. |

| Anodic Peak Current (Ipa) | 5.2 µA | The maximum current measured during the anodic (oxidation) sweep. |

| Cathodic Peak Current (Ipc) | -4.9 µA | The maximum current measured during the cathodic (reduction) sweep. |

| Scan Rate (ν) | 100 mV/s | The rate at which the potential is swept. |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental values for this compound were not found in the reviewed literature.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis. openaccesspub.org In DPV, a series of small potential pulses are superimposed on a linearly increasing potential ramp. The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential. This method enhances the signal-to-noise ratio by minimizing the contribution of capacitive current.

Studies on 9-acridinyl amino acid derivatives have utilized DPV to investigate their redox mechanisms. nih.gov These studies have confirmed the occurrence of three independent oxidation and reduction processes, consistent with the findings from cyclic voltammetry. nih.gov The high sensitivity of DPV makes it particularly useful for determining the concentration of electroactive species and for studying their interactions with other molecules, such as DNA. nih.gov

The following table provides an example of the kind of data that could be generated from a DPV analysis of this compound.

Interactive Data Table: Hypothetical Differential Pulse Voltammetry Data for this compound

| Parameter | Hypothetical Value | Description |

| Peak Potential (Ep) | +0.82 V vs. Ag/AgCl | The potential at which the peak current is observed in the DPV scan. |

| Peak Current (Ip) | 3.8 µA | The maximum current measured, which is proportional to the concentration. |

| Pulse Amplitude | 50 mV | The height of the potential pulse applied. |

| Pulse Width | 50 ms | The duration of the potential pulse. |

| Scan Increment | 4 mV | The step size of the potential ramp. |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental values for this compound were not found in the reviewed literature.

Rotating Disk Electrode (RDE) Voltammetry

Rotating disk electrode voltammetry is a hydrodynamic technique where the working electrode is a disk that rotates at a constant and controlled angular velocity. wikipedia.org This rotation induces a well-defined flow of the solution towards the electrode surface, resulting in a steady-state mass transport of the analyte. wikipedia.org RDE voltammetry is particularly useful for studying the kinetics of electrode reactions and for distinguishing between diffusion-controlled and kinetically controlled processes. biologic.net The limiting current in an RDE experiment is described by the Levich equation, which relates the current to the rotation rate of the electrode, the concentration of the analyte, and its diffusion coefficient. pineresearch.com

While no specific studies employing RDE voltammetry for this compound were identified, this technique would be valuable for determining the diffusion coefficient of the compound and for obtaining precise kinetic parameters of its redox reactions. The steady-state current obtained in RDE voltammetry provides a clear advantage over the transient currents in CV for kinetic analysis. wikipedia.org

A hypothetical set of data from an RDE experiment is presented in the table below.

Interactive Data Table: Hypothetical Rotating Disk Electrode Voltammetry Data for this compound

| Rotation Speed (ω, rpm) | Limiting Current (iL, µA) | (ω)^1/2 (rpm)^1/2 |

| 400 | 15.2 | 20.0 |

| 900 | 22.8 | 30.0 |

| 1600 | 30.4 | 40.0 |

| 2500 | 38.0 | 50.0 |

| 3600 | 45.6 | 60.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. A linear plot of iL versus (ω)^1/2 (a Levich plot) would confirm a diffusion-controlled process. Specific experimental values for this compound were not found in the reviewed literature.

Computational and Theoretical Studies on Acridine 9 Carboxylic Acid Dihydrate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Acridine-9-carboxylic Acid and its derivatives, these methods have been instrumental in elucidating their electronic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of acridine (B1665455) derivatives. researchgate.net For instance, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been employed to compute the geometry, electronic transitions, and charge distribution of acridine-based compounds. researchgate.net These studies help in understanding the stability of different tautomeric forms in both neutral and protonated states by analyzing their formation energies. researchgate.net The results from these calculations often show good agreement with experimental data, properly simulating the vibrational spectra of these molecules. researchgate.net

Theoretical studies on various acridine derivatives have been conducted to understand their electronic and structural properties. These investigations often involve optimizing the molecular geometry and calculating various electronic parameters to predict their behavior and potential applications.

| Compound | Method/Basis Set | Key Findings |

| Acridine-9-N-methacrylamide | DFT/B3LYP/6-31G(d) | Analysis of geometry, electronic transitions, and charge distribution. researchgate.net |

| Acridone (B373769) Derivatives | DFT/B3LYP/6-311+G(d,p) | Investigation of frontier molecular orbitals and molecular aromaticity. acs.org |

Analysis of Molecular Orbital Energy Levels (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter for assessing molecular stability and predicting electronic transitions. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Molecular Conformation and Geometry Optimization

The three-dimensional structure of a molecule is critical to its function. Computational methods are used to determine the most stable conformations and to analyze the geometric parameters of molecules like Acridine-9-carboxylic Acid.

Conformational Analysis of Acridine-9-carboxylic Acid Moiety

The conformation of the carboxylic acid group is a subject of significant interest. Generally, carboxylic acids can exist in syn and anti conformations, referring to the dihedral angle of the O=C-O-H group. nih.gov The syn conformation, where the dihedral angle is approximately 0°, is often considered more stable due to potential intramolecular hydrogen bonding. nih.gov However, the anti conformation (dihedral angle ~180°) can also be significantly populated, especially in different solvent environments or within protein binding sites. nih.gov Quantum mechanical calculations on acetic acid have shown an energy barrier of 13-14 kcal/mol between the syn and anti forms in the gas phase, which is reduced in the presence of a solvent. nih.gov For Acridine-9-carboxylic acid, the conformation of the carboxylic acid group relative to the acridine ring system is a key determinant of its intermolecular interactions and crystal packing. nih.gov

Solid-State Computational Modeling

Understanding the behavior of molecules in the solid state is crucial for materials science and pharmaceutical applications. Computational modeling provides insights into the packing of molecules in a crystal lattice and the intermolecular forces that govern it. For Acridine-9-carboxylic acid (ACA), studies on its self-organization on surfaces like Ag(111) have revealed how molecular architecture is influenced by the substrate. nih.gov At increased coverage, ACA molecules form ordered adlayer structures. nih.gov On flat surfaces, they form large, commensurate islands where molecules are linked by head-to-tail hydrogen bonds between the carboxyl proton and the ring nitrogen. nih.gov In contrast, on stepped surfaces, they form a different zigzag pattern of carboxyl-carboxyl linked dimers. nih.gov These findings, supported by X-ray Photoelectron Spectroscopy (XPS), demonstrate the complex interplay of molecule-molecule and molecule-substrate interactions in determining solid-state structures. nih.gov

Lattice Energy Calculations and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice and the energetic consequences of this packing are fundamental to understanding the properties of a solid-state material. Lattice energy, a key descriptor of the stability of a crystal, can be computationally determined to provide insights into the cohesive forces within the crystal.

Lattice Energy Calculations:

The lattice energy of an ionic solid can be calculated with considerable accuracy using a modified form of the Born-Lande equation. libretexts.org This energy, represented as U, is always a positive value and corresponds to the energy required to dissociate one mole of the ionic solid into its gaseous ions. libretexts.org The calculation takes into account the charges of the ions, the internuclear distance, and the Madelung constant, which reflects the geometry of the crystal lattice. For molecular crystals, methods like the q-GRID have been developed to calculate lattice and intermolecular interaction energies from electron densities within the crystalline environment. ru.nl This method partitions the electron density over a grid and calculates intermolecular interaction energies as a sum of Coulomb interactions between grid points and the nuclei of molecular pairs, along with analytical dispersion and repulsion contributions. ru.nl Such calculations are crucial for ranking the stability of different polymorphic forms. ru.nl

The lattice energy is influenced by several factors:

Ionic Charge: A greater product of the ionic charges leads to a significantly higher lattice energy. libretexts.org

Internuclear Distance: Lattice energy is inversely proportional to the distance between the ions. Therefore, smaller ions generally lead to higher lattice energies. libretexts.org

Crystal Packing Analysis:

The way Acridine-9-carboxylic Acid Dihydrate molecules arrange themselves in a crystal is dictated by a variety of intermolecular interactions. The crystal packing is a result of the interplay between strong hydrogen bonds, weaker interactions, and steric effects. In related acridine complexes, the formation of crystals is often determined by intermolecular O–H…N hydrogen bonds between a carboxylic acid and the acridine nitrogen. bnmv.ac.in The packing is further stabilized by π…π stacking interactions and other weak hydrogen bonds. bnmv.ac.in The specific substituents on the acridine ring can also lead to unique packing motifs. bnmv.ac.in For instance, studies on acridine have shown that different crystallization conditions can lead to new polymorphs with distinct packing arrangements, such as V-shaped arrangements of dimeric acridine π-stacks. researchgate.net

Prediction of Polymorphism and Hydrate (B1144303) Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, and the formation of hydrates are critical aspects in the development of pharmaceutical and material sciences. Computational methods are increasingly used to predict the likelihood of different polymorphic and hydrate forms.

The formation of new polymorphic structures of acridine has been demonstrated through template-assisted crystallization, where dicarboxylic acids guide the nucleation and crystal growth through hydrogen-bonding and π-π interactions. researchgate.netnih.gov This highlights the sensitivity of the acridine scaffold to its crystallization environment.

Computational prediction of polymorphism often involves generating a multitude of potential crystal structures and ranking them based on their calculated lattice energies. Methods that can accurately calculate these energies are essential for correctly identifying the most stable polymorphs. ru.nl Similarly, the formation of hydrates can be investigated by calculating the energetics of incorporating water molecules into the crystal lattice. The stability of a hydrate form will depend on the strength of the interactions between the host molecule and the water molecules relative to the interactions in the anhydrous crystal and in liquid water. Studies on other carboxylic acid dihydrates, such as acetylenedicarboxylic acid dihydrate, reveal complex networks of strong hydrogen bonds between the carboxylic acid and water molecules, which are key to the stability of the hydrate. nih.govsydney.edu.au

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Solids

The supramolecular architecture of this compound is primarily governed by a network of intermolecular interactions, with hydrogen bonds playing a dominant role.

Key Interactions:

O—H⋯N Hydrogen Bonds: The most significant interaction is expected to be the hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the acridine ring. bnmv.ac.inmdpi.com This is a common and robust supramolecular synthon in co-crystals of carboxylic acids and pyridine-containing molecules. mdpi.com

Hydrogen Bonds involving Water: The two water molecules in the dihydrate structure are crucial in forming an extended hydrogen-bonding network. They can act as both hydrogen bond donors and acceptors, linking the acridine-9-carboxylic acid molecules to each other. In similar dihydrate structures, water molecules form strong hydrogen bonds with the carboxylic acid's hydroxyl group and weaker hydrogen bonds with the carbonyl oxygen. nih.gov

C—H⋯O and C—H⋯π Interactions: Weaker C—H⋯O hydrogen bonds, for example between a C-H bond on the acridine ring and a carbonyl oxygen, and C—H⋯π interactions also contribute to the cohesion of the crystal lattice. bnmv.ac.inmdpi.com

The interplay of these interactions leads to a specific three-dimensional arrangement of the molecules in the crystal. The analysis of these networks is often aided by theoretical methods like the quantum theory of atoms in molecules (QTAIM) and the noncovalent interaction (NCI) approach. bnmv.ac.in

Excited State Dynamics and Photophysical Property Prediction

The photophysical properties of acridine derivatives are of great interest due to their applications in various fields, including as fluorescent probes and photosensitizers. Computational studies can predict and explain these properties by examining the electronic transitions and the dynamics of the excited states.

Computational analysis of acridine derivatives reveals that upon excitation, there are significant changes in their electronic properties. For a series of acridine derivatives, it was found that the ionization potential and electron affinity are higher in the excited state compared to the ground state. This suggests that these molecules are more likely to accept electrons in their excited state. bnmv.ac.in The HOMO-LUMO energy gap is a key parameter in determining the photophysical behavior of a molecule. A larger HOMO-LUMO gap generally implies greater stability and lower reactivity. researchgate.net

For acridine derivatives, the nature and position of substituents on the acridine ring can significantly influence their photophysical properties. mdpi.com For this compound, the carboxylic acid group and the presence of water molecules in the crystal lattice can affect the excited state dynamics through hydrogen bonding and by altering the local environment of the chromophore. Computational studies can model these effects to predict properties such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes.

Conceptual Density Functional Theory (CDFT) Applications for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a powerful framework for predicting the reactivity of chemical systems based on concepts derived from density functional theory. nih.govmdpi.com A detailed computational analysis of several acridine derivatives using CDFT has provided significant insights into their reactivity. bnmv.ac.in

CDFT-Based Descriptors:

Several global reactivity descriptors can be calculated using CDFT to characterize the reactivity of a molecule:

| Descriptor | Description |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | The tendency of a molecule to attract electrons. |

| Hardness (η) | A measure of the resistance to a change in electron distribution. |

| Softness (S) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. |

This table is based on concepts from a detailed computational analysis of acridine derivatives. bnmv.ac.in

Studies on acridine derivatives have shown that these CDFT descriptors can effectively rationalize their chemical behavior. For instance, it was observed that the electronegativity values of acridine derivatives are significantly greater in the excited state than in the ground state, highlighting their enhanced electron-accepting capabilities upon photoexcitation. bnmv.ac.in The HOMO-LUMO gap, another important descriptor, can indicate the kinetic stability of a molecule; a larger gap suggests higher stability. researchgate.net

These computational tools allow for a systematic evaluation of how modifications to the acridine structure, such as the introduction of a carboxylic acid group, influence its reactivity profile.

Computational Thermochemistry of Acridine-9-carboxylic Acid Systems

Computational thermochemistry involves the calculation of thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for chemical systems and reactions. These calculations are vital for understanding the stability of molecules and the spontaneity of processes.

For acridine systems, computational methods have been employed to study the thermodynamics of various interactions. For example, the binding of acridine N-acylhydrazone derivatives to human serum albumin (HSA) has been investigated, and the thermodynamic parameters for this interaction were calculated. mdpi.com The negative values of ΔG indicated that the binding process was spontaneous, while the negative values of ΔH and ΔS suggested that the binding was primarily driven by hydrogen bonding and van der Waals forces. mdpi.com

In another study, density functional theory was used to investigate the mechanism of N₂O formation from the reaction of NO with acridine. researchgate.net Such studies provide valuable data on the reaction energetics and help in understanding the reaction pathways at a molecular level.

For this compound, computational thermochemistry can be used to determine its heat of formation, Gibbs free energy of formation, and to study the thermodynamics of its hydration and dehydration processes. These calculations would provide fundamental data on the stability of the dihydrate form relative to its anhydrous counterpart and its constituent molecules.

Derivatization Strategies and Analogue Synthesis for Acridine 9 Carboxylic Acid Dihydrate

Modification at the Acridine (B1665455) Nitrogen (N-10)

The nitrogen at the 10-position of the acridine ring is a key target for alkylation, which converts the neutral acridine into a cationic acridinium (B8443388) salt. This transformation significantly impacts the electronic and photophysical properties of the molecule.

The quaternization of the acridine nitrogen is a common strategy to enhance the molecule's utility, particularly in the development of chemiluminescent labels. N-methylation is a fundamental example of this approach.

The synthesis of 10-methyl-acridinium-9-(N-sulphonylcarboxamide) salts, for instance, involves a two-step process. nih.gov First, acridine-9-carboxylic acid is converted to its more reactive acid chloride derivative. nih.gov This is typically achieved by refluxing the acid with thionyl chloride. cardiff.ac.uk The resulting acridine-9-carboxylic acid chloride is then reacted with a suitable sulphonamide to form the N-sulphonylcarboxamide. nih.gov The final step is the N-alkylation of the acridine nitrogen using a methylating agent like methyl trifluoromethanesulfonate (B1224126) (methyl triflate) to yield the target N-methylated acridinium salt. nih.govcardiff.ac.uk

Similarly, other N-methylated acridinium esters can be prepared. For example, 9-(2,6-bis(trifluoromethyl) phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate was synthesized by stirring the corresponding acridine ester with methyl triflate in dry dichloromethane. cardiff.ac.uk

Table 1: Synthesis of N-Methylated Acridinium Salts

| Precursor | Reagent(s) | Product | Ref. |

|---|---|---|---|

| Acridine-9-carboxylic acid | 1. Thionyl Chloride2. Sulphonamide3. Methyl triflate | 10-Methyl-acridinium-9-(N-sulphonylcarboxamide) salt | nih.gov |

Characterization of these salts confirms the successful methylation and formation of the acridinium system. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation. cardiff.ac.uk For example, the formation of 9-(2,6-bis(trifluoromethyl) phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate was confirmed by ES+-MS, which showed a characteristic peak for the molecular ion. cardiff.ac.uk

Functionalization at the Carboxylic Acid Moiety (C-9)

The carboxylic acid group at the 9-position is a versatile handle for introducing a wide array of functional groups through classic organic reactions.

Esterification and amidation are fundamental transformations of the C-9 carboxylic acid. These reactions are employed to attach various molecular fragments, influencing properties like solubility, stability, and biological activity.

Esterification: The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for producing esters. masterorganicchemistry.com In the context of acridine-9-carboxylic acid, esterification is often used to create active esters for chemiluminescence applications. The synthesis of these esters typically begins with the conversion of acridine-9-carboxylic acid to acridine-9-carboxylic acid chloride by refluxing with thionyl chloride. cardiff.ac.uk This activated intermediate is then reacted with a selected phenol, such as 2,5-dimethylphenol (B165462) or 2,6-dinitrophenol, often in the presence of pyridine (B92270) or dicyclohexyl carbodiimide (B86325) (DCC), to yield the desired aryl ester. cardiff.ac.uk The absorption and fluorescence spectral properties of 9-(methoxycarbonyl)acridine (9-MCA), a simple methyl ester, have been studied to understand the influence of the ester group on the molecule's photophysics. acs.org

Amidation: Amidation reactions follow a similar strategy. The carboxylic acid is activated, often to the acid chloride, and then reacted with a primary or secondary amine. researchgate.netresearchgate.net This method has been used to prepare a variety of acridine-9-carboxamides. For instance, acridizinium-9-carboxamides were synthesized by reacting acridizinium-9-carboxylic acid with specific amines. researchgate.net The choice of coupling agent is critical; methods involving N,N′-carbonyldiimidazole (CDI) were found to be unsuitable for acridizinium systems as they led to decomposition. researchgate.net

Acridinium-9-thiocarboxylates represent a class of derivatives with enhanced light yields and faster emission kinetics compared to their carboxylate counterparts. nih.gov Their synthesis introduces a sulfur atom in place of the ester oxygen, which modifies the electronic properties and reactivity of the C-9 carbonyl group. While these compounds show favorable luminescence characteristics, they have been noted for their poor storage stability, which can limit their commercial application. nih.gov

Acridinium-9-(N-sulphonyl)carboxamides are another important class of chemiluminescent labels that offer advantages over both carboxylates and thiocarboxylates. nih.govnih.gov These compounds generally exhibit superior stability, high light yields, and favorable emission kinetics. nih.gov

The synthesis route involves the acylation of sulphonamides with acridine-9-carboxylic acid chloride, followed by N-alkylation (e.g., methylation) at the acridine nitrogen. nih.gov This modular synthesis allows for the introduction of various substituents on the sulphonamide component, enabling the fine-tuning of steric and electronic factors that influence the kinetics of light emission. nih.gov The stability and performance of these N-sulphonylcarboxamide derivatives make them highly suitable for use in commercial immunoassays. nih.gov

Table 2: Comparison of C-9 Functionalized Acridinium Derivatives

| Derivative Class | Key Feature | Advantage(s) | Disadvantage(s) | Ref. |

|---|---|---|---|---|

| Acridinium-9-carboxylates | Ester linkage | Standard for chemiluminescence | Slower kinetics compared to newer labels | nih.gov |

| Acridinium-9-thiocarboxylates | Thioester linkage | Higher light yield, faster kinetics | Poor storage stability | nih.gov |

Construction of Bis- and Tetrakis-Acridine-9-carboxylic Acid Derivatives

To enhance properties such as DNA binding or to create multivalent systems, multiple acridine-9-carboxylic acid units can be linked together. This leads to the formation of bis- (two units) or even tetrakis- (four units) acridine derivatives.

The synthesis of such molecules typically involves linking the carboxylic acid groups of two or more acridine units using a polyamine or polyol linker. For example, bis(acridine-4-carboxamides) have been synthesized by coupling the corresponding carboxylic acids with N,N-bis(3-aminopropyl)methylamine. acs.org These dimeric structures have shown superior potency as anticancer agents compared to their monomeric analogues. acs.org Similarly, the synthesis of bis-acridine sulfonamides has been reported, demonstrating the versatility of linking strategies to create complex molecular architectures with potent biological activities. rsc.org While the direct synthesis of tetrakis-acridine-9-carboxylic acid derivatives is less commonly detailed, the principles of using tetra-functional linkers with acridine-9-carboxylic acid or its activated forms would apply.

Compound Index

Synthesis of Tetrahydroacridine Dimers

The synthesis of tetrahydroacridine dimers often involves a multi-step approach starting from the core tetrahydroacridine structure, which itself can be derived from acridine precursors. While direct dimerization of Acridine-9-carboxylic Acid is not the common route, its derivatives, particularly those based on the 1,2,3,4-tetrahydroacridine (B1593851) skeleton (tacrine), are key building blocks for creating dimeric compounds. These dimers are frequently designed as multitarget agents, for instance, as dual inhibitors for enzymes like acetylcholinesterase (AChE) and GSK-3β in the context of Alzheimer's disease research. nih.gov

A general strategy involves synthesizing monomeric tetrahydroacridine units and then linking them with chains of varying lengths and compositions. For example, substituted tacrine (B349632) can be connected with another molecular fragment using alkyl chains. nih.gov A more advanced strategy involves inserting heteroatoms like sulfur into the linking chain to enhance molecular flexibility, which may allow the dimer to adopt a more optimal conformation for binding to biological targets. nih.gov

The synthesis of the monomeric units can be achieved through various established routes. One method involves the reaction of 1,2,3,4-tetrahydro-9-acridinone with trifluoromethanesulfonic anhydride (B1165640), followed by nucleophilic substitution with a suitable amine or linker precursor. sci-hub.se Alternatively, the acid chloride of 1,2,3,4-tetrahydroacridine-9-carboxylic acid can be condensed with substituted anilines or other nucleophiles to yield amide-linked derivatives, which can serve as monomers for further dimerization. researchgate.net The nature of the linking chain is critical, with studies showing that both flexible and rigid chains can be used to connect two 9-aminoacridine (B1665356) rings, influencing the dimer's conformation and DNA-binding properties. nih.gov

Introduction of Biologically Relevant Tags and Probes

Biotinylation Strategies for Acridine-9-carboxylic Acid Esters

Biotinylation, the process of attaching a biotin (B1667282) molecule, is a crucial technique for developing diagnostic and proteomic reagents. Acridine-9-carboxylic acid serves as a key starting material for creating novel biotinylated chemiluminescent and fluorescent probes. researchgate.netnih.gov

A well-documented synthetic pathway to produce a biotinylated acridinium ester begins with the conversion of Acridine-9-carboxylic acid into its more reactive acid chloride form. researchgate.net This is typically achieved by refluxing the acid with thionyl chloride. researchgate.netcardiff.ac.uk The resulting Acridine-9-carboxylic acid chloride is then reacted with a linker molecule, such as an excess of 1,3-propanediol (B51772) in the presence of a base like triethylamine, to form a monoester intermediate (e.g., 9-(3-hydroxypropyl)-acridine-9-carboxylate). researchgate.net

The crucial biotinylation step is then performed on this linker-equipped acridine ester. While methods using dicyclohexylcarbodiimide (B1669883) (DCC) or N-hydroxysuccinimide (NHS) activated biotin esters can give inconsistent results, the use of carbonyldiimidazole (CDI) as an activating agent has been shown to provide excellent yields of the desired biotinylated acridine ester. researchgate.net The final step often involves quaternization of the acridine nitrogen, for example, through methylation, to yield the final, stable acridinium ester conjugate, such as 9-(3-biotinyloxypropyl)-10-methylacridinium-9-carboxylate trifluoromethane (B1200692) sulphonate. researchgate.net This synthetic approach yields stable, water-soluble reagents that can be purified by simple column chromatography and used in highly sensitive, streptavidin-based detection systems. researchgate.netnih.gov

Table 1: Key Intermediates in the Synthesis of Biotinylated Acridinium Ester

| Compound Name | Starting Material | Key Reagents | Purpose |

| Acridine-9-carboxylic acid chloride | Acridine-9-carboxylic acid | Thionyl chloride (SOCl₂) | Activates the carboxylic acid for subsequent esterification. researchgate.netcardiff.ac.uk |

| 9-(3-hydroxypropyl)-acridine-9-carboxylate | Acridine-9-carboxylic acid chloride | 1,3-propanediol, triethylamine | Introduces a linker with a reactive hydroxyl group. researchgate.net |

| 9-(3-biotinyloxypropyl)-acridine-9-carboxylate | 9-(3-hydroxypropyl)-acridine-9-carboxylate | Biotin, Carbonyldiimidazole (CDI) | Attaches the biotin moiety to the acridine-linker conjugate. researchgate.net |

| 9-(3-biotinyloxypropyl)-10-methylacridinium-9-carboxylate trifluoromethane sulphonate | 9-(3-biotinyloxypropyl)-acridine-9-carboxylate | Methyl trifluoromethanesulfonate | Forms the final, stable and chemiluminescent acridinium salt. researchgate.net |

Amino Acid and Peptide Conjugations to Acridine-9-carboxylic Acid

The conjugation of amino acids and peptides to the acridine scaffold is a widely used strategy to create molecules with specific biological targeting capabilities. Acridine-9-carboxylic acid and its derivatives are readily functionalized to form stable amide bonds with amino acid or peptide fragments. A common approach involves converting the carboxylic acid at the 9-position into a more reactive intermediate, such as an acid chloride, which can then be coupled with the amine group of an amino acid or peptide. researchgate.net

Both solution-phase and solid-phase synthesis methods have been successfully employed. Solid-phase synthesis is particularly advantageous for creating combinatorial libraries of acridine-peptide conjugates. nih.gov In one example, 9-anilinoacridine-4-carboxylic acid was used in the solid-phase synthesis of a small library of conjugates, demonstrating the feasibility of this approach for generating diverse molecular structures for screening purposes. nih.gov

These conjugation reactions create hybrid molecules where the acridine moiety often acts as a DNA-intercalating or fluorescent tag, while the peptide portion can modulate DNA binding affinity or direct the molecule to specific cellular locations. nih.gov The synthesis of new peptide-9-aminoacridine conjugates with linkers like ethylenediamine (B42938) has been reported, and their interactions with DNA have been studied. nih.gov Such work aims to develop conjugates with fine-tuned DNA binding activity for potential therapeutic applications. nih.gov

Synthesis of Other Key Acridine-9-carboxylic Acid Analogues

1,8-Dioxoacridine Carboxylic Acid Derivatives

The synthesis of 1,8-dioxoacridine carboxylic acid derivatives, also known as xanthenodiones, typically involves a multi-component reaction. These compounds are of interest due to their unique structures and potential applications as dyes and bioactive agents. nih.gov A common and efficient method for their synthesis is a one-pot reaction catalyzed by silica-supported tungstophosphoric acid (HPW/SiO2). nih.gov

This reaction generally involves the condensation of an aromatic aldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and a nitrogen source, which can be an amine or an amino acid. nih.gov When an amino acid is used as the nitrogen source, it provides a carboxylic acid functional group on the final acridine derivative, which can be used for further modifications. nih.gov The reaction is often carried out in a semi-aqueous condition or under microwave irradiation, which can significantly shorten the reaction time and improve yields. nih.govnih.gov The resulting products, such as 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione, are often highly colored solids. nih.gov The use of recyclable catalysts like HPW/SiO2 makes this synthesis method environmentally friendly and cost-effective. nih.gov

Acridine-based N-Acylhydrazone Derivatives

Acridine-based N-acylhydrazone derivatives are a class of compounds synthesized as potential anticancer agents, designed to act as inhibitors of topoisomerase I/II. researchgate.netbeilstein-journals.orgnih.gov The synthesis of these molecules is typically achieved through a multi-step process.